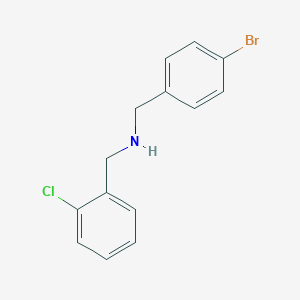![molecular formula C24H21BrN2O5S B283645 propyl 3-[[(5E)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B283645.png)
propyl 3-[[(5E)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 3-[[(5E)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate, also known as BRD3308, is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases.
Mécanisme D'action
Propyl 3-[[(5E)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate inhibits the binding of BET proteins to acetylated histones, which leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. propyl 3-[[(5E)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects
propyl 3-[[(5E)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate has been shown to have potent anti-tumor and anti-inflammatory effects in preclinical studies. In a study of acute myeloid leukemia (AML) cells, propyl 3-[[(5E)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate inhibited cell proliferation and induced apoptosis in a dose-dependent manner. In a mouse model of colitis, propyl 3-[[(5E)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate significantly reduced inflammation and improved histological scores.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of propyl 3-[[(5E)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate is its high potency and selectivity for BET proteins, which makes it a valuable tool for studying the role of BET proteins in disease pathogenesis. However, one limitation of propyl 3-[[(5E)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
Future research on propyl 3-[[(5E)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate should focus on optimizing its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy as a therapeutic agent. In addition, further studies are needed to investigate the potential of propyl 3-[[(5E)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate in combination with other anti-cancer or anti-inflammatory agents. Finally, the role of BET proteins in other diseases, such as neurodegenerative disorders and cardiovascular diseases, should be explored to identify new therapeutic targets for propyl 3-[[(5E)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate.
Méthodes De Synthèse
The synthesis of propyl 3-[[(5E)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate involves the reaction of 3-amino-4-methoxybenzoic acid with 2-bromo-4-methoxybenzaldehyde and 2-aminothiazole in the presence of propargyl alcohol. The resulting product is then purified through recrystallization to obtain propyl 3-[[(5E)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate as a white solid with a purity of over 99%.
Applications De Recherche Scientifique
Propyl 3-[[(5E)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. In cancer research, propyl 3-[[(5E)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate has been identified as a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a critical role in the regulation of gene transcription. Inhibition of BET proteins has been shown to have anti-tumor effects in several cancer types, including leukemia, lymphoma, and solid tumors.
Propriétés
Formule moléculaire |
C24H21BrN2O5S |
|---|---|
Poids moléculaire |
529.4 g/mol |
Nom IUPAC |
propyl 3-[[(5E)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate |
InChI |
InChI=1S/C24H21BrN2O5S/c1-4-9-31-21-18(25)11-15(12-19(21)30-3)13-20-22(28)27-24(33-20)26-17-8-6-7-16(14-17)23(29)32-10-5-2/h1,6-8,11-14H,5,9-10H2,2-3H3,(H,26,27,28)/b20-13+ |
Clé InChI |
RYRCTGINGUWBHH-DEDYPNTBSA-N |
SMILES isomérique |
CCCOC(=O)C1=CC(=CC=C1)NC2=NC(=O)/C(=C\C3=CC(=C(C(=C3)Br)OCC#C)OC)/S2 |
SMILES |
CCCOC(=O)C1=CC(=CC=C1)NC2=NC(=O)C(=CC3=CC(=C(C(=C3)Br)OCC#C)OC)S2 |
SMILES canonique |
CCCOC(=O)C1=CC(=CC=C1)NC2=NC(=O)C(=CC3=CC(=C(C(=C3)Br)OCC#C)OC)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283562.png)
![N-(2-ethoxybenzyl)-3-[(2-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B283563.png)
![3-[(2-fluorobenzyl)sulfanyl]-5-methyl-N-(2-thienylmethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B283566.png)
![N-(tert-butyl)-2-{4-[({3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B283569.png)
![N-(4-{[4-(benzyloxy)benzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B283571.png)
![N-{4-[(4-fluorobenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283572.png)
![N-(4-bromobenzyl)-N-{4-[(1H-1,2,4-triazol-5-ylamino)methyl]phenyl}amine](/img/structure/B283573.png)
![N-[4-(benzylamino)benzyl]-1H-1,2,4-triazol-5-amine](/img/structure/B283574.png)
![N-(4-{[4-(benzyloxy)-3-ethoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B283578.png)
![N-{4-[(2,6-dichlorobenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283579.png)

![3-methyl-N-[5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B283583.png)
![N-[5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B283584.png)
![(5Z)-5-[(2-chlorophenyl)hydrazinylidene]-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283585.png)